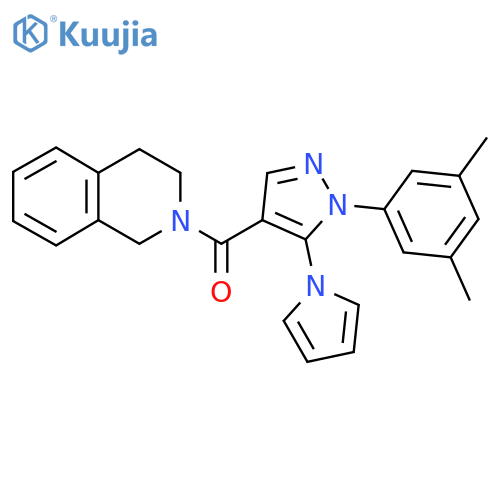Cas no 1207010-73-8 (2-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl-1,2,3,4-tetrahydroisoquinoline)
2-1-(3,5-ジメチルフェニル)-5-(1H-ピロール-1-イル)-1H-ピラゾール-4-カルボニル-1,2,3,4-テトラヒドロイソキノリンは、複雑なピラゾールおよびテトラヒドロイソキノリン骨格を有する有機化合物です。この化合物は、医薬品中間体や生物活性物質の合成において重要な役割を果たす可能性があります。特に、3,5-ジメチルフェニル基と1H-ピロール基の組み合わせにより、特異的な分子間相互作用や立体選択性が期待されます。また、ピラゾール環とテトラヒドロイソキノリン環の融合構造は、高い化学的安定性と多様な修飾可能性を提供します。この化合物は、創薬研究や材料科学分野での応用が注目されています。

1207010-73-8 structure
商品名:2-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl-1,2,3,4-tetrahydroisoquinoline
2-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質
名前と識別子
-
- 2-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl-1,2,3,4-tetrahydroisoquinoline
- AKOS024513998
- 1207010-73-8
- F5578-1850
- 3,4-dihydro-1H-isoquinolin-2-yl-[1-(3,5-dimethylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone
- 2-[1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
- (3,4-dihydroisoquinolin-2(1H)-yl)(1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone
-
- インチ: 1S/C25H24N4O/c1-18-13-19(2)15-22(14-18)29-24(27-10-5-6-11-27)23(16-26-29)25(30)28-12-9-20-7-3-4-8-21(20)17-28/h3-8,10-11,13-16H,9,12,17H2,1-2H3
- InChIKey: YPXHQUNTQQYRCA-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=NN(C2C=C(C)C=C(C)C=2)C=1N1C=CC=C1)N1CC2C=CC=CC=2CC1
計算された属性
- せいみつぶんしりょう: 396.19501140g/mol
- どういたいしつりょう: 396.19501140g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 30
- 回転可能化学結合数: 3
- 複雑さ: 596
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 43.1Ų
2-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5578-1850-10mg |
2-[1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline |
1207010-73-8 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5578-1850-100mg |
2-[1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline |
1207010-73-8 | 100mg |
$248.0 | 2023-09-09 | ||
| Life Chemicals | F5578-1850-2μmol |
2-[1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline |
1207010-73-8 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5578-1850-20μmol |
2-[1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline |
1207010-73-8 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5578-1850-4mg |
2-[1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline |
1207010-73-8 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5578-1850-1mg |
2-[1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline |
1207010-73-8 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5578-1850-10μmol |
2-[1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline |
1207010-73-8 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5578-1850-15mg |
2-[1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline |
1207010-73-8 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F5578-1850-5mg |
2-[1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline |
1207010-73-8 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5578-1850-75mg |
2-[1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline |
1207010-73-8 | 75mg |
$208.0 | 2023-09-09 |
2-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl-1,2,3,4-tetrahydroisoquinoline 関連文献
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
1207010-73-8 (2-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl-1,2,3,4-tetrahydroisoquinoline) 関連製品
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
